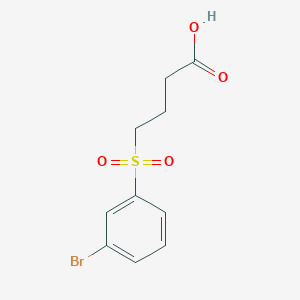

4-(3-Bromobenzenesulfonyl)butanoic acid

Description

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUVYPJQUWYTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(3-Bromobenzenesulfonyl)butanoic acid: Safety, Handling, and Emergency Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 4-(3-Bromobenzenesulfonyl)butanoic acid. As a novel research chemical, a complete, officially sanctioned Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes data from structurally analogous compounds and fundamental chemical principles to construct a robust safety profile. The objective is to empower laboratory personnel with the knowledge to handle this compound responsibly, anticipating hazards based on its chemical architecture and ensuring self-validating safety procedures are in place.

Section 1: Compound Identification and Physicochemical Profile

Accurate identification is the foundation of chemical safety. 4-(3-Bromobenzenesulfonyl)butanoic acid is a bifunctional molecule, incorporating both a carboxylic acid and a brominated aryl sulfone. These features dictate its physical properties, reactivity, and toxicological profile.

| Identifier | Value | Source |

| Chemical Name | 4-(3-Bromobenzenesulfonyl)butanoic acid | N/A |

| Synonyms | Butanoic acid, 4-[(3-bromophenyl)sulfonyl]- | [1] |

| CAS Number | 1338988-44-5 | [1][2] |

| Molecular Formula | C10H11BrO4S | [1][2] |

| Molecular Weight | 307.16 g/mol | [1][2] |

While experimental data for the target compound is scarce, we can infer its properties from its structure. It is expected to be a solid at room temperature, with some degree of water solubility conferred by the carboxylic acid and sulfonyl groups.

Section 2: Hazard Identification and Toxicological Rationale

The primary hazards of 4-(3-Bromobenzenesulfonyl)butanoic acid are derived from its functional groups. A logical assessment of these groups allows for a predictive understanding of its potential risks.

Caption: Hazard profile derived from the compound's functional groups.

-

Corrosivity and Irritation (from Carboxylic Acid): The carboxylic acid group makes the compound acidic. Similar to other solid organic acids like 4-bromobenzoic acid, it should be considered a skin and eye irritant, with the potential to cause serious eye damage.[3][4] If handled as a fine powder, it may also cause respiratory irritation.[4]

-

Hazards from the Aryl Sulfone Group: The sulfonyl group is generally stable. However, upon combustion, it will decompose to produce toxic sulfur oxides (SOx). The presence of bromine means that hydrogen bromide (HBr), a corrosive gas, will also be a combustion byproduct.[5]

-

Toxicological Data Gaps: To the best of our knowledge, the specific chemical, physical, and toxicological properties have not been thoroughly investigated.[6] There is no data to suggest carcinogenicity or other long-term effects.[6] Therefore, it is crucial to handle the compound as a substance of unknown toxicity and minimize exposure.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The following protocols are designed as a self-validating system to minimize risk during routine laboratory operations.

Engineering Controls

Always handle 4-(3-Bromobenzenesulfonyl)butanoic acid within a certified chemical fume hood to control potential dust and vapors. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][4]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 2.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a face shield. | Protects against splashes and dust. The acidic nature of the compound necessitates full protection to prevent severe eye damage.[7] |

| Hand Protection | Nitrile or Neoprene gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact and corrosion. Do not use latex gloves. Always inspect gloves for tears or holes before use. |

| Skin/Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. A flame-retardant coat is advisable due to the unknown flammability characteristics. |

| Respiratory Protection | Not required for normal handling in a fume hood. | If handling large quantities or if dust cannot be controlled, a NIOSH-approved N95 respirator should be used.[5] |

Storage Protocol

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[8] Recommended storage is often between 2-8°C for long-term stability.[8]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals. The acidic nature can lead to reactions with bases and corrosion of certain metals. Sulfonyl halides are known to react with water, alcohols, and amines; while this compound is not a halide, caution is warranted with similar nucleophiles.[9]

Section 4: First Aid and Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following workflows should be posted in the laboratory and reviewed by all personnel before working with the compound.

Workflow for Personal Exposure

Caption: Emergency response workflow for personal chemical exposure.

Detailed First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with large amounts of running water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][13] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

-

Inhalation: Move the exposed person to fresh air at once.[12][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink two glasses of water to dilute the substance.[6] Call a poison control center or seek immediate medical attention.[14]

Experimental Protocol: Small-Scale Spill Cleanup (<5g)

This protocol ensures a self-validating and safe response to minor spills.

-

Assess and Secure:

-

Ensure you are wearing the appropriate PPE (Section 3).

-

Alert others in the immediate vicinity.

-

If the spill is outside the fume hood, ensure the area is well-ventilated, but avoid creating airborne dust.

-

-

Contain and Neutralize:

-

Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a chemical sorbent.[14]

-

For an acidic compound, you can then cautiously cover the absorbent with sodium bicarbonate or soda ash from the outside in to neutralize the material. Avoid adding water directly to the spill.

-

-

Collect and Clean:

-

Carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container. Use non-sparking tools.

-

Wipe the spill area with a damp cloth (water with a mild detergent), followed by a dry cloth.

-

-

Decontaminate and Dispose:

-

Place all contaminated materials (absorbent, cloths, gloves) into the hazardous waste container.

-

Dispose of the waste according to institutional and local environmental regulations.

-

Thoroughly wash hands with soap and water after cleanup is complete.[10]

-

Section 5: Stability and Reactivity

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[6]

-

Conditions to Avoid: Avoid generating dust.[6] Keep away from excessive heat and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[5]

Section 6: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

-

Waste Classification: This material should be treated as hazardous chemical waste.

-

Disposal Method: Dispose of the compound and any contaminated materials in a sealed, labeled container through a licensed professional waste disposal service.[3][6] Do not empty into drains or release into the environment.[5] Adhere strictly to all federal, state, and local regulations.

Conclusion

4-(3-Bromobenzenesulfonyl)butanoic acid is a compound that demands careful and informed handling. By understanding its hazards through the lens of its chemical structure, implementing robust engineering controls and PPE, and being prepared with clear emergency protocols, researchers can work with this valuable reagent safely and effectively. The principles of chemical hygiene—anticipate, assess, control, and confirm—are the bedrock of a secure laboratory environment.

References

-

Dr.Oracle. What is the emergency treatment for acid exposure?. [Link]

-

PubChem. 4-Bromobenzenesulfonic acid. [Link]

-

Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

Alfa Aesar. Safety Data Sheet - 4-Bromobenzoic acid. [Link]

-

ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Epidemiology, Washington State Department of Health. In Case of Sulfuric Acid Spill/Exposure. [Link]

-

Reddit. Storage handling for Chemical - methane sulfonyl chloride. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

Nevada Division of Environmental Protection. Toxicological Profiles for Three Organic Acids. [Link]

-

Wikipedia. Sulfonyl halide. [Link]

-

PubChem. 3-(4-Bromophenyl)butanoic acid. [Link]

-

ASNA Company for advanced technologies Ltd. Sulfonyl Halides. [Link]

-

Angene Chemical. Butanoic acid, 4-bromo-, phenylmethyl ester. [Link]

Sources

- 1. 1338988-44-5 CAS Manufactory [m.chemicalbook.com]

- 2. 1338988-44-5|4-(3-Bromobenzenesulfonyl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. droracle.ai [droracle.ai]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. NC DPH: Occupational and Environmental Epidemiology: In Case of Sulfuric Acid Spill/Exposure [epi.dph.ncdhhs.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromobenzenesulfonyl Compounds

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its facility in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][3] While aryl halides are the conventional electrophilic partners, the use of substrates bearing strongly electron-withdrawing groups, such as the sulfonyl group, presents unique challenges and opportunities.

3-Bromobenzenesulfonyl compounds, including their chloride and amide derivatives, are valuable building blocks in medicinal chemistry. The sulfonyl moiety can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule. However, the strong electron-withdrawing nature of the sulfonyl group significantly deactivates the aryl bromide towards oxidative addition, the rate-limiting step in many Suzuki-Miyaura couplings.[4][5] This deactivation necessitates carefully optimized protocols to achieve efficient and high-yielding transformations.

This guide provides a comprehensive overview of Suzuki-Miyaura coupling protocols specifically tailored for 3-bromobenzenesulfonyl compounds. It delves into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome the inherent challenges associated with these electron-deficient substrates. The protocols detailed herein are designed to be robust and reproducible, serving as a valuable resource for researchers in both academic and industrial settings.

Mechanistic Considerations: The "Why" Behind the Protocol

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For electron-deficient aryl bromides like 3-bromobenzenesulfonyl derivatives, the initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often sluggish.[4][5] To facilitate this critical step, the selection of an appropriate palladium catalyst and ligand system is paramount.

Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are crucial for promoting the oxidative addition of electron-poor aryl halides.[8] These ligands stabilize the resulting Pd(II) intermediate and increase the electron density on the palladium center, thereby accelerating its reaction with the aryl bromide. Ligands such as SPhos and XPhos have demonstrated significant efficacy in couplings involving challenging substrates.[9]

The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8][10] For substrates sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[8][11] The choice of base can also influence the rate of competing side reactions, such as protodeboronation of the boronic acid.[6][12]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds. Optimization of reaction parameters may be necessary depending on the specific boronic acid partner.

Protocol 1: General Procedure for the Coupling of 3-Bromobenzenesulfonyl Chloride with Arylboronic Acids

This protocol is suitable for a wide range of arylboronic acids.

Materials:

-

3-Bromobenzenesulfonyl chloride

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ (3 mol%) to the flask.

-

Add the degassed dioxane/water (4:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the 3-bromobenzenesulfonyl chloride.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings with 3-Bromobenzenesulfonamides

This protocol employs a more active catalyst system for less reactive coupling partners or for the coupling of 3-bromobenzenesulfonamides, which can be even more challenging.

Materials:

-

3-Bromobenzenesulfonamide derivative

-

Aryl or heteroarylboronic acid (1.5 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add the 3-bromobenzenesulfonamide (1 equivalent), the boronic acid (1.5 equivalents), and potassium phosphate (3 equivalents) to a dry reaction vessel.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the reaction vessel.

-

Add additional anhydrous toluene to achieve the desired concentration (typically 0.1-0.2 M).

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Conditions

The successful Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome, providing a rational basis for optimization.

| Parameter | Typical Range/Options | Rationale and Field-Proven Insights |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many standard couplings.[13] For more challenging substrates, Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized ligands often provide superior results.[9][14] |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | For electron-deficient aryl bromides, bulky and electron-rich biarylphosphine ligands like SPhos and XPhos are highly effective at promoting the challenging oxidative addition step.[8][15] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical. K₃PO₄ is often a good starting point for difficult couplings.[8] For base-sensitive functional groups, milder bases like K₂CO₃ or even KF can be employed.[10][11] |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic polar solvents are generally preferred. Toluene and dioxane are excellent choices for higher temperature reactions.[14] The addition of water can sometimes be beneficial, but anhydrous conditions are often necessary for sensitive substrates.[6] |

| Temperature | 80 - 120 °C | Due to the deactivated nature of the substrate, elevated temperatures are typically required to drive the reaction to completion.[16] |

| Boronic Acid Partner | Aryl, Heteroaryl, Vinyl | The electronic and steric properties of the boronic acid will influence the reaction rate. Electron-rich boronic acids tend to react faster.[17] Heteroarylboronic acids can be prone to protodeboronation, requiring careful optimization.[6][12] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently high temperature- Poor solubility of reagents | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Increase the reaction temperature.- Screen different solvents or solvent mixtures to improve solubility.[12] |

| Protodeboronation | - Presence of excess water- Base is too strong- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF).- Monitor the reaction closely and stop it once the starting material is consumed.[6] |

| Formation of Homocoupled Byproducts | - Oxygen contamination- Inefficient transmetalation | - Ensure the reaction is set up under strictly anaerobic conditions.- Increase the amount of boronic acid (1.5-2.0 equivalents).- Change the base to promote more efficient transmetalation.[18] |

| Decomposition of Starting Material or Product | - Temperature is too high- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups prior to the coupling reaction. |

Conclusion

The Suzuki-Miyaura coupling of 3-bromobenzenesulfonyl compounds, while challenging due to the electron-deficient nature of the substrate, is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. By understanding the key mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful cross-coupling reaction.

References

- Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Gao, F., et al. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

-

Wang, D., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

-

Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

Chatelain, P., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

-

Wallace, D. J., & Chen, C. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]

-

The Suzuki−Miyaura Coupling of Aryl Sulfones. (2019). Semantic Scholar. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2018). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

-

The effect of various bases on the Suzuki coupling reaction. (2011). ResearchGate. [Link]

-

Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

-

The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Hartwig, J. F., & Mak-Lye, S. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

-

How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). MDPI. [Link]

-

Optimization of reaction conditions for the Suzuki-Miyaura coupling.... (2018). ResearchGate. [Link]

-

Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

-

Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

-

Struggling with Suzuki Reaction. (2024). Reddit. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Esterification of 4-(3-Bromobenzenesulfonyl)butanoic acid

Executive Summary & Strategic Context

Target Molecule: 4-(3-Bromobenzenesulfonyl)butanoic acid (CAS: 1338988-44-5)

Molecular Formula:

In modern medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery, the 4-(3-Bromobenzenesulfonyl)butanoic acid moiety serves as a critical "linker-handle" intermediate.

-

The Carboxylic Acid: Acts as the primary conjugation site for ligands or warheads via ester/amide bonds.

-

The Sulfonyl Group: Provides metabolic stability and unique dipole interactions, distinct from standard alkyl chains.

-

The Aryl Bromide: A latent functional handle ready for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core scaffold.

This guide provides three validated protocols for converting this acid into its ester derivatives, selected based on the complexity of the target alcohol and the scale of the reaction.

Chemical Analysis & Method Selection

The presence of the electron-withdrawing sulfonyl group (

Method Selection Matrix

| Feature | Method A: Fischer Esterification | Method B: Steglich Esterification | Method C: Acid Chloride Activation |

| Primary Use Case | Methyl/Ethyl esters; Scale-up (>10g). | Complex/Labile alcohols; tert-Butyl esters.[2] | Sterically hindered alcohols; Unreactive substrates. |

| Reagents | Alcohol (solvent), | DCC/EDC, DMAP, DCM (solvent).[5] | |

| Conditions | Reflux (High Temp). | Room Temperature (Mild). | 0°C to RT (Reactive). |

| Atom Economy | High (Water is byproduct). | Low (Urea byproduct formed). | Medium ( |

| Purification | Extraction/Distillation. | Filtration + Column Chromatography. | Evaporation + Extraction. |

| Risk Profile | Low. Bromine is stable. | Low. Very mild. | Medium. HCl gas generation. |

Decision Workflow

Caption: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scalable Standard)

Best for: Methyl, Ethyl, and Isopropyl esters.[7] Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Reagents:

-

Starting Material (SM): 1.0 equiv

-

Solvent/Reagent: Methanol or Ethanol (Anhydrous, 0.5 M concentration relative to SM)

-

Catalyst: Sulfuric Acid (

, conc.) or

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (to exclude atmospheric moisture).

-

Dissolution: Charge the flask with 4-(3-Bromobenzenesulfonyl)butanoic acid (1.0 equiv). Add anhydrous Methanol (or Ethanol). Stir until suspended/dissolved.

-

Catalysis: Carefully add concentrated

(0.1 equiv) dropwise. Note: Exotherm may occur. -

Reflux: Heat the reaction to reflux (

for MeOH) for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS.[8]-

Endpoint: Disappearance of the acid peak (

).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess alcohol (approx. 80% volume).

-

Dilute residue with Ethyl Acetate (EtOAc).[8]

-

Critical Step: Wash organic layer with Saturated

( -

Wash with Brine, dry over

, filter, and concentrate.

-

Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Protocol B: Steglich Esterification (Mild & Versatile)

Best for: Coupling the acid to complex drug fragments, secondary alcohols, or acid-sensitive substrates. Mechanism: DCC activates the carboxylic acid to an O-acylisourea; DMAP acts as an acyl-transfer catalyst.

Reagents:

-

SM: 1.0 equiv[8]

-

Target Alcohol (R-OH): 1.0 – 1.2 equiv

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen.

-

Charge: Add SM (1.0 equiv), Target Alcohol (1.1 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM.

-

Activation: Cool the mixture to

(Ice bath). -

Addition: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Workup:

-

Filtration: Filter the reaction mixture through a Celite pad or fritted glass funnel to remove the insoluble DCU urea byproduct.

-

Wash: Dilute filtrate with DCM. Wash with 0.5N HCl (to remove DMAP), then Saturated

, then Brine.

-

-

Purification: Concentrate the organic layer. Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-40% EtOAc in Hexanes).

Protocol C: Acid Chloride Activation (High Reactivity)

Best for: Sterically hindered alcohols (e.g., t-Butyl) or phenols.

Reagents:

-

SM: 1.0 equiv[8]

-

Reagent: Thionyl Chloride (

) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[10] -

Solvent: DCM or Toluene.

Procedure:

-

Activation: Dissolve SM in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) followed by 1 drop of DMF (Catalyst).

-

Gas Evolution: Vigorous bubbling (

,

-

-

Stir: Stir at RT for 2 hours until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Do not expose to air for long periods.

-

Esterification: Re-dissolve the crude acid chloride in DCM. Add the Target Alcohol (1.2 equiv) and Triethylamine (

, 2.0 equiv) to scavenge HCl. -

Workup: Wash with water, dry, and concentrate.

Mechanistic Insight (Steglich Pathway)

Understanding the role of DMAP is critical for troubleshooting Protocol B.

Caption: DMAP suppresses the unreactive N-acylurea side-product formation by forming a reactive N-acylpyridinium species.

Quality Control & Troubleshooting

Analytical Validation

-

NMR (CDCl3):

-

Diagnostic Shift: Look for the disappearance of the broad carboxylic acid singlet (

). -

Product Signal: Appearance of the alkoxy group (e.g., Methyl ester singlet at

). -

Integrity Check: Verify the aromatic region (

) integrates to 4 protons. The pattern should remain characteristic of 1,3-disubstitution (triplet, doublet, doublet, singlet) to confirm the bromine was not lost.

-

-

Mass Spectrometry (LCMS):

-

Expect the characteristic Bromine Isotope Pattern (M and M+2 peaks of equal intensity).

-

Target Mass:

.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Steglich) | Formation of N-acylurea side product.[9] | Ensure DMAP is added. Keep temp at |

| Starting Material Remains | Equilibrium limitations (Fischer).[4] | Use alcohol as solvent (excess).[4][6][11][12] Add molecular sieves to trap water. |

| New Impurity in Aromatic Region | Debromination (Rare). | Ensure no Pd contamination in glassware. Avoid |

References

-

Fischer Esterification General Protocol

-

Steglich Esterification & Mechanism

-

Acid Chloride Formation via Thionyl Chloride

-

Compound Data (Grounding)

Sources

- 1. 1338988-44-5 CAS Manufactory [m.chemicalbook.com]

- 2. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 12. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. Steglich Esterification [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1338988-44-5|4-(3-Bromobenzenesulfonyl)butanoic acid|BLD Pharm [bldpharm.com]

Application Notes & Protocols: Strategic Functionalization of Aryl Bromides in Sulfonyl-Containing Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Sulfonyl Scaffolds

The sulfonamide functional group and related sulfonyl scaffolds are cornerstones of modern medicinal chemistry.[1][2] Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this versatile moiety has been incorporated into a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including viral infections, cancer, and inflammatory conditions.[3][4][5] The sulfonyl group's unique stereoelectronic properties—its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to orient substituents in a defined three-dimensional space—make it a privileged scaffold in drug design.[1][3]

The functionalization of aryl rings bearing these sulfonyl groups is a critical strategy in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Aryl bromides serve as ideal precursors for these modifications due to their optimal balance of reactivity and stability, and their wide commercial availability. Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom bonds, transforming simple aryl bromide starting materials into complex, high-value molecules.

This guide provides an in-depth analysis of the key methodologies for the functionalization of aryl bromides within sulfonyl-containing scaffolds, focusing on the mechanistic principles that govern catalyst and reagent selection. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to reliably implement these critical transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

The majority of modern functionalization reactions on aryl bromides rely on palladium catalysis. Understanding the fundamental catalytic cycle is paramount to troubleshooting reactions and rationally selecting conditions. The cycle generally proceeds through three key stages: oxidative addition, transmetalation (for C-C coupling) or association/deprotonation (for C-N coupling), and reductive elimination.

The Generalized Catalytic Cycle

The choice of ligand is critical. Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. Bulky, electron-rich phosphine ligands, for example, facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[6]

Caption: Generalized Palladium Catalytic Cycle.

Key Functionalization Strategies and Protocols

We will now explore the most impactful transformations for functionalizing sulfonyl-containing aryl bromides.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing N-aryl sulfonamides and other arylamines from aryl halides.[7][8] This reaction has revolutionized medicinal chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[7]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand's bulk promotes the reductive elimination step to form the C-N bond, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[9]

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required. Its role is to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.[6] The choice of base can be critical; for instance, substrates with base-sensitive functional groups may require a weaker base like K₃PO₄.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: General workflow for a Buchwald-Hartwig Amination experiment.

Protocol 3.1.1: Palladium-Catalyzed N-Arylation of a Sulfonamide

This protocol describes the coupling of 4-bromobenzene-1-sulfonamide with morpholine.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromobenzenesulfonamide | 236.10 | 236 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |

| XPhos | 476.65 | 28.6 mg | 0.06 | 0.06 |

| Sodium tert-butoxide | 96.10 | 135 mg | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - | - |

Step-by-Step Methodology

-

Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (28.6 mg, 0.06 mmol).

-

Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Self-Validation System

-

Expected Outcome: 4-(morpholinosulfonyl)aniline should be obtained as a white to off-white solid. Typical yields range from 80-95%.

-

Troubleshooting:

Problem Possible Cause Suggested Solution Low or no conversion Inactive catalyst; insufficient base; wet solvent/reagents. Use fresh catalyst/ligand; ensure base is dry and freshly opened; use rigorously dried solvent. Formation of side products Reaction temperature too high; prolonged reaction time. Reduce temperature to 80-90 °C; monitor reaction closely and stop once complete. | Dehalogenation of starting material | Presence of water; catalyst degradation. | Ensure anhydrous conditions; increase ligand-to-metal ratio slightly. |

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its operational simplicity, mild conditions, and the stability and low toxicity of its boronic acid reagents.[10][11] For sulfonyl-containing scaffolds, it enables the synthesis of biaryl sulfones and sulfonamides, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

-

The Boron Reagent: Arylboronic acids or their corresponding pinacol (BPin) esters are used. Boronic acids are common, but boronic esters can offer greater stability and are sometimes preferred for complex substrates.

-

The Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center.[12] Aqueous bases like K₂CO₃ or Cs₂CO₃ are very common.

-

Catalyst System: Palladium catalysts with phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective. The choice depends on the steric and electronic properties of the coupling partners.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 3.2.1: Synthesis of a Biaryl Sulfonamide via Suzuki Coupling

This protocol describes the coupling of 4-bromobenzenesulfonamide with phenylboronic acid.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromobenzenesulfonamide | 236.10 | 236 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| Dioxane / Water | - | 4 mL / 1 mL | - | - |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, combine 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition: Add dioxane (4 mL) and water (1 mL).

-

Degassing: Bubble nitrogen or argon through the stirred suspension for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the mixture under a positive pressure of inert gas.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C. Stir for 6-12 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization to obtain biphenyl-4-sulfonamide.

Self-Validation System

-

Expected Outcome: Biphenyl-4-sulfonamide is a white crystalline solid. Typical yields are in the 85-98% range.

-

Troubleshooting:

Problem Possible Cause Suggested Solution Significant homo-coupling of boronic acid Inefficient oxidative addition; presence of oxygen. Ensure thorough degassing; use a more active catalyst/ligand combination if needed. | Low conversion | Insufficient base; poor quality boronic acid. | Use fresh base; use boronic ester instead of acid; increase reaction temperature slightly. |

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for introducing an alkyne handle, which can be further elaborated into many other functional groups. It typically employs a dual catalytic system of palladium and copper(I).[15]

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst performs the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[14][15]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

-

Copper-Free Variants: Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts and conditions but are advantageous for GMP synthesis.

Protocol 3.3.1: Sonogashira Coupling of a Sulfonyl-Containing Aryl Bromide

This protocol details the coupling of 1-bromo-4-(methylsulfonyl)benzene with phenylacetylene.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-Bromo-4-(methylsulfonyl)benzene | 235.10 | 235 mg | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 120 µL | 1.1 | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 7.6 mg | 0.04 | 0.04 |

| Triethylamine (Et₃N) | - | 5 mL | - | - |

Step-by-Step Methodology

-

Preparation: To a Schlenk tube, add 1-bromo-4-(methylsulfonyl)benzene (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Inerting: Evacuate and backfill the tube with nitrogen or argon three times.

-

Reagent Addition: Add triethylamine (5 mL) and phenylacetylene (120 µL, 1.1 mmol) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. The formation of a thick precipitate (triethylammonium bromide) is typically observed.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate).

Self-Validation System

-

Expected Outcome: 1-(Methylsulfonyl)-4-(phenylethynyl)benzene should be isolated as a solid. Yields are typically >90%.

-

Troubleshooting:

Problem Possible Cause Suggested Solution Glaser coupling (alkyne homo-coupling) Reaction exposed to oxygen; copper concentration too high. Ensure rigorous inert atmosphere; reduce CuI loading to 1-2 mol%. | Stalled reaction | Inactive catalyst; poor quality amine base. | Use fresh catalysts; distill the amine base before use. |

C-CN Bond Formation: Cyanation

The introduction of a nitrile (-CN) group is a strategically vital transformation. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids. Palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) is a reliable method that avoids the use of highly toxic alkali metal cyanides.[16][17]

Causality Behind Experimental Choices:

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a preferred reagent. It is a solid, relatively stable, and less acutely toxic than KCN or NaCN. It releases cyanide ions slowly into the reaction, which helps prevent poisoning of the palladium catalyst.[16]

-

Catalyst System: Palladium(0) catalysts with electron-rich phosphine ligands (e.g., dppf) are effective.

-

Solvent: Polar aprotic solvents like DMF or DMAc are typically used to help solubilize the zinc salts.

Protocol 3.4.1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes the conversion of 4-bromobenzenesulfonamide to 4-cyanobenzenesulfonamide.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromobenzenesulfonamide | 236.10 | 236 mg | 1.0 | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 117.42 | 70 mg | 0.6 | 0.6 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |

| dppf | 554.56 | 33 mg | 0.06 | 0.06 |

| DMAc (anhydrous) | - | 4 mL | - | - |

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromobenzenesulfonamide (236 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (33 mg, 0.06 mmol). Caution: Handle zinc cyanide in a fume hood with appropriate personal protective equipment.

-

Inerting & Solvent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMAc (4 mL) via syringe.

-

Reaction: Seal the tube and heat in an oil bath at 120 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into a solution of aqueous ammonia (e.g., 2 M, 20 mL) and stir for 30 minutes to quench excess cyanide and complex the zinc salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Self-Validation System

-

Expected Outcome: 4-Cyanobenzenesulfonamide is a white solid. Typical yields are in the 75-90% range.

-

Troubleshooting:

Problem Possible Cause Suggested Solution Low conversion Catalyst poisoning; insufficient temperature. Ensure rigorous inert atmosphere; check oil bath temperature. | Difficult purification | Residual zinc salts. | Ensure the aqueous ammonia quench is performed thoroughly to dissolve all zinc byproducts. |

Conclusion

The functionalization of aryl bromides in sulfonyl-containing scaffolds is a mature yet continually evolving field. Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation, represent the most robust and versatile tools for this purpose. A thorough understanding of the underlying mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is essential for success. The protocols detailed in this guide provide a reliable foundation for researchers to build upon, enabling the efficient synthesis of diverse and complex molecules for drug discovery and development.

References

- Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)

- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL

- Title: Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)

- Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL

- Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)

- Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC URL

- Title: Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides Source: PMC URL

- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL

- Title: Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides Source: PubMed URL

- Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: ResearchGate URL

- Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds Source: Thieme Chemistry URL

- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL

- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)

- Title: Buchwald–Hartwig amination Source: Wikipedia URL

- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL

- Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen research portal URL

- Title: Cyanation of Aryl Halides Source: Organic Synthesis International URL

- Title: Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones Source: Chemical Review and Letters URL

- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL

- Title: Sonogashira coupling Source: Wikipedia URL

- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL

- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Title: Suzuki cross-coupling reaction Source: YouTube URL

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersrj.com [frontiersrj.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Sulfonyl Butyric Acid Intermediates

Abstract

This comprehensive guide details the application of sulfonyl butyric acid-based linkers in solid-phase peptide synthesis (SPPS). It provides an in-depth exploration of the "safety-catch" linker strategy, focusing on the chemical principles, practical advantages, and detailed experimental protocols for researchers, scientists, and professionals in drug development. The document elucidates the mechanism of activation and cleavage, offering a robust methodology for the synthesis of C-terminally modified peptides, including peptide acids, amides, and thioesters. Visual workflows and quantitative data are presented to ensure clarity and reproducibility.

Introduction: The Evolution of Solid-Phase Peptide Synthesis and the Advent of Safety-Catch Linkers

Solid-phase peptide synthesis (SPPS), a revolutionary methodology developed by R.B. Merrifield, has become the cornerstone of peptide chemistry and peptide-based drug discovery.[1][2][3][4][5] Its core principle lies in anchoring the C-terminal amino acid of a nascent peptide to an insoluble polymer support, allowing for the iterative addition of subsequent amino acids with easy purification of the growing peptide chain by simple filtration and washing.[6][7] The success of SPPS is marked by continuous innovation in solid supports, protecting groups, and coupling reagents.[1][2][3][4][5]

A pivotal advancement in SPPS has been the development of specialized linkers—the molecular entities that connect the peptide to the solid support.[1][2][3] Among these, "safety-catch" linkers have emerged as a particularly powerful tool.[1][2][3] This strategy employs a linker that is stable to the conditions of both α-amino and side-chain deprotection during peptide elongation.[1][2][3][4][5][8] Upon completion of the synthesis, the linker is "activated" through a specific chemical transformation, rendering it labile for cleavage under conditions that were previously benign.[1][2][3][4][5][8] This unique feature offers enhanced control and flexibility, enabling compatibility with both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting group strategies.[1][2][3][4][5][8]

Sulfonyl butyric acid and its derivatives represent a prominent class of safety-catch linkers. The foundational work by Kenner and colleagues introduced the acyl sulfonamide linkage, which is exceptionally stable to a wide range of acidic and basic conditions.[1][3][9] This stability is attributed to the acidic nature of the sulfonamide proton (pKa ~2.5), which, upon deprotonation, forms an anion that is resistant to nucleophilic attack.[1][3] This guide will delve into the practical application of these sulfonyl-based linkers, providing detailed protocols and expert insights.

The Chemistry of Sulfonyl Butyric Acid-Based Safety-Catch Linkers

The utility of sulfonyl butyric acid intermediates, such as those found in 4-sulfamylbutyryl AM resin, lies in the robust nature of the N-acylsulfonamide bond formed when the first amino acid is loaded onto the resin.[9][10] This bond is stable throughout the iterative cycles of Fmoc-SPPS, which involve treatment with bases like piperidine for Fmoc group removal.[1][3]

The "Safety-Catch" Mechanism

The core of this strategy is a two-step activation and cleavage process.

-

Stability during Synthesis: The N-acylsulfonamide linkage remains inert during peptide chain elongation. It withstands the basic conditions of Fmoc deprotection and the acidic conditions that might be used for side-chain deprotection in Boc-based strategies.[1][3][9]

-

Activation: Once the peptide sequence is complete, the sulfonamide nitrogen is alkylated. This is the "activation" step. Common alkylating agents include trimethylsilyldiazomethane (TMS-diazomethane) or iodoacetonitrile.[9][10][11] This N-alkylation eliminates the acidic proton and transforms the stable sulfonamide into a highly reactive N-alkyl-N-acylsulfonamide.[1][3] The electron-withdrawing effect of the sulfonyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

Cleavage: The activated linker is now labile and can be cleaved by a variety of nucleophiles to release the peptide with a desired C-terminal modification.[1][3][9] This allows for the synthesis of diverse peptide derivatives from a single resin-bound precursor.

The overall workflow is depicted in the diagram below:

Data Presentation: Reagents and Conditions

The following table summarizes typical reagents and conditions for the key steps in SPPS using a 4-sulfamylbutyryl AM resin.

| Step | Reagent/Condition | Purpose | Typical Duration |

| Resin Swelling | Dichloromethane (DCM), then Dimethylformamide (DMF) | Prepares the resin for reaction by solvating the polymer matrix. | 30-60 min |

| First Amino Acid Loading | Fmoc-AA (4 eq.), DIC (4 eq.), HOBt (4 eq.) in DMF | Covalently attaches the first amino acid to the sulfonamide linker. | 12-24 h |

| Fmoc Deprotection | 20-40% Piperidine in DMF | Removes the N-terminal Fmoc protecting group. | 15 min |

| Amino Acid Coupling | Fmoc-AA (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF | Forms the peptide bond with the next amino acid in the sequence. | 1-2 h |

| Capping (Optional) | Acetic Anhydride/DIPEA in DMF | Blocks unreacted amino groups to prevent failure sequences. | 15 min |

| Linker Activation | TMS-diazomethane in THF/MeOH or Iodoacetonitrile/DBU in DMF | N-alkylates the sulfonamide to make it labile to nucleophiles. | 2-4 h |

| Cleavage (Peptide Amide) | 2 M NH3 in Dioxane or MeOH | Cleaves the activated linker to yield a C-terminal primary amide. | 12-18 h |

| Cleavage (Peptide Acid) | 0.5 M NaOH in Dioxane/H2O, followed by acidification | Saponifies the activated linkage to yield a C-terminal carboxylic acid. | 4-12 h |

| Cleavage (Peptide Thioester) | Sodium thiophenolate in DMF | Thiolysis of the activated linker to produce a peptide thioester. | 4-8 h |

| Final Deprotection | TFA/TIS/H2O (95:2.5:2.5) | Removes side-chain protecting groups from the cleaved peptide. | 2-3 h |

Experimental Protocols

These protocols are designed for manual synthesis using a 4-sulfamylbutyryl aminomethyl (AM) polystyrene resin. Adjustments may be necessary for automated synthesizers.

Protocol 1: Loading the First Amino Acid

Rationale: The initial loading of the C-terminal amino acid onto the sulfonamide linker is a critical step that dictates the overall yield. The use of a carbodiimide activator like DIC with an additive such as HOBt minimizes racemization and ensures efficient acylation of the sulfonamide.[9]

-

Swell 1.0 g of 4-sulfamylbutyryl AM resin (0.6-1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM and wash the resin with DMF (3 x 10 mL).

-

In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HOBt (4 eq.), and DIC (4 eq.) in DMF (5 mL).

-

Add the activation solution to the resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading efficiency using a quantitative Fmoc cleavage test (spectrophotometric measurement of the dibenzofulvene-piperidine adduct at ~301 nm).

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

Rationale: This iterative cycle of deprotection and coupling builds the peptide chain. Piperidine is a standard base for rapid and clean Fmoc removal.[12][13] The coupling step utilizes a highly efficient aminium-based reagent like HBTU to activate the incoming amino acid, ensuring near-quantitative peptide bond formation.[13][14]

A single cycle for adding one amino acid is described below.

-

Swell the Resin: Swell the Fmoc-aminoacyl-resin in DMF (10 mL/g) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (10 mL).

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution (10 mL).

-

Agitate for 12 minutes, then drain.[13]

-

-

Washing: Wash the resin with DMF (6 x 10 mL) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF (5 mL) for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Repeat steps 2-6 for each amino acid in the sequence.

Protocol 3: Linker Activation and Cleavage

Rationale: This two-step process is the hallmark of the safety-catch strategy. Activation via N-alkylation is crucial for subsequent cleavage. The choice of nucleophile in the cleavage step dictates the C-terminal functionality of the final peptide.

A. Activation with TMS-diazomethane

-

CAUTION: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

-

Swell the fully assembled peptide-resin in a 1:1 mixture of THF and Methanol (10 mL/g).

-

Cool the suspension to 0°C in an ice bath.

-

Add TMS-diazomethane (2.0 M in hexanes, 5-10 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and agitate for 2-4 hours.

-

Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and proceed immediately to cleavage.

B. Cleavage to Yield a Peptide Amide

-

To the activated resin, add a solution of 2 M ammonia in dioxane (10 mL/g).

-

Agitate the suspension at room temperature for 12-18 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with fresh cleavage solution (2 x 5 mL) and DCM (2 x 5 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide amide.

C. Cleavage to Yield a Peptide Thioester

-

Prepare a solution of sodium thiophenolate (5 eq.) in DMF.

-

Add the solution to the activated peptide-resin.

-

Agitate for 4-8 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with DMF (3 x 5 mL).

-

Combine the filtrates. The crude peptide thioester can be precipitated by adding cold diethyl ether.[11]

Protocol 4: Final Side-Chain Deprotection

Rationale: The final step involves the removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). A standard TFA "cocktail" containing scavengers is used to prevent side reactions with reactive cationic species generated during deprotection.[15]

-

Dissolve the crude peptide obtained from the cleavage step in a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O). Use approximately 10 mL of cocktail per 100 mg of peptide.

-

Stir the solution at room temperature for 2-3 hours.

-

Precipitate the deprotected peptide by adding the TFA solution dropwise to a large volume of cold (0°C) methyl-t-butyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the final peptide product under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Visualization of the Chemical Mechanism

The chemical transformations at the core of the sulfonyl butyric acid linker strategy are detailed below.

Conclusion and Field Insights

The sulfonyl butyric acid-based safety-catch linker is a versatile and robust tool for solid-phase peptide synthesis. Its stability to both Fmoc and Boc chemistries, combined with the ability to generate diverse C-terminal functionalities post-synthesis, makes it invaluable for modern peptide and protein chemistry.[1][9] This methodology is particularly advantageous for the synthesis of peptide libraries, cyclic peptides, and peptides requiring C-terminal modifications that are incompatible with standard cleavage conditions.[9] Successful implementation requires careful attention to the loading and activation steps, as incomplete reactions at these stages can significantly impact the final yield and purity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this powerful strategy to advance their scientific objectives.

References

-

Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Organic and Unconventional Chemistry (OUCI). [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Góngora-Benítez, M., Mendive-Tapia, L., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

-

Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

-

Ngu, K., & Patel, D. V. (2002). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Molecular Diversity, 6(1), 33-41. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Fields, G. B. (2011). Solid-Phase Peptide Synthesis. eLS. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 3-27. [Link]

-

Burlina, F., et al. (2016). A Shortcut to the Synthesis of Peptide Thioesters. Methods in Molecular Biology, 1365, 135-147. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent R. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Protein Technologies, Inc. (n.d.). SPPS Tips For Success Handout. [Link]

-

Botti, P., et al. (2017). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Chemical Science, 8(10), 7059-7065. [Link]

-

Albericio, F., & Kruger, H. G. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4993. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Brimble, M. A., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 40(8), 4422-4437. [Link]

Sources

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Sulfamylbutyryl AM resin Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. rsc.org [rsc.org]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Bromobenzenesulfonyl Derivatives

For researchers and drug development professionals, the derivatization of amines, phenols, and other nucleophilic moieties is a critical step for enhancing analytical detection and providing structural confirmation. The choice of derivatizing agent is paramount, directly influencing chromatographic behavior, ionization efficiency, and, most importantly, the fragmentation patterns observed in mass spectrometry (MS). This guide provides an in-depth comparison of bromobenzenesulfonyl derivatives against other common alternatives, supported by established fragmentation principles and detailed experimental protocols. Here, we move beyond simple protocols to explain the causal chemistry, ensuring your methods are not just reproducible, but also robust and intelligently designed.

The Bromine Isotopic Signature: An Unmistakable Analytical Fingerprint

The core advantage of using a bromobenzenesulfonyl ("brosyl") group is the naturally occurring isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This imparts a characteristic and easily recognizable "M/M+2" doublet pattern for any fragment containing the bromine atom.[3][4] The two peaks of nearly equal intensity, separated by 2 m/z units, provide a high-confidence marker for identifying brosyl-containing ions in a complex spectrum, effectively eliminating ambiguity.[5] This signature is a powerful tool for distinguishing derivatized analytes from endogenous matrix components, a common challenge in metabolomics and drug metabolite identification.

Core Fragmentation Pathways of Bromobenzenesulfonyl Amides

When a protonated bromobenzenesulfonyl derivative, such as an N-derivatized amine, is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, it undergoes a series of predictable fragmentation reactions. These cleavages provide rich structural information about both the derivatizing tag and the original analyte. The primary pathways involve cleavages at the sulfonyl group and rearrangements.

The most characteristic fragmentation patterns for N-Aryl sulfonamides include:

-

Homolytic Cleavage of the S-N Bond: This is a primary fragmentation route, resulting in the formation of the stable bromobenzenesulfonyl cation. This ion will exhibit the classic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br at m/z 219 and 221, respectively.

-